molecular formula C3H6F3N B1329503 3,3,3-Trifluoropropylamine CAS No. 460-39-9

3,3,3-Trifluoropropylamine

Cat. No. B1329503
CAS RN: 460-39-9
M. Wt: 113.08 g/mol
InChI Key: NGZVNONVXYLYQW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropylamine is a chemical compound with the molecular formula C3H6F3N . It plays a very important role in the pharmaceutical, pesticide, and chemical industries. They are usually used as intermediates or synthetic monomers to prepare various physiologically active substances such as pharmaceutical active substances .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoropropylamine consists of a propyl chain with a trifluoro group and an amine group. The molecular formula is C3H6F3N, with an average mass of 113.082 Da and a monoisotopic mass of 113.045235 Da .


Physical And Chemical Properties Analysis

3,3,3-Trifluoropropylamine has a density of 1.2±0.1 g/cm3, a boiling point of 30.6±40.0 °C at 760 mmHg, and a vapor pressure of 615.8±0.1 mmHg at 25°C. It has an enthalpy of vaporization of 27.6±3.0 kJ/mol and a flash point of -20.2±12.0 °C. The index of refraction is 1.329, and the molar refractivity is 19.9±0.3 cm3 .

Scientific Research Applications

1. Synthesis of Trifluoromethylated Compounds

  • Trifluoromethyl-containing compounds are crucial in pharmaceuticals and agrochemicals. 3,3,3-Trifluoropropylamine plays a role in the synthesis of trifluoromethylated allenes, arylacetylenes, and enynes, offering simpler synthetic methods for these compounds which are significant for medicinal chemistry (Shimizu et al., 2009).

2. Catalytic Fluoride-Rebound Mechanism

  • A study discovered a borane-catalyzed formal C(sp3)-CF3 reductive elimination from Au(III) using a fluoride-rebound mechanism. This mechanism could be valuable for introducing radioactive fluoride substituents for positron emission tomography applications (Levin et al., 2017).

Safety And Hazards

3,3,3-Trifluoropropylamine is classified as Acute Tox. 2 Oral - Eye Dam. 1 - Skin Corr. 1B. It has hazard statements H300 - H314. Precautionary statements include P260 - P280 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 - P363 .

properties

IUPAC Name

3,3,3-trifluoropropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N/c4-3(5,6)1-2-7/h1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZVNONVXYLYQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196680
Record name 1-Propanamine, 3,3,3-trifluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoropropylamine

CAS RN

460-39-9
Record name 3,3,3-Trifluoro-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=460-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylamine, 3,3,3-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000460399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3,3,3-trifluoro- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-Trifluoropropylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
O Josse, D Labar, B Georges, V Grégoire… - Bioorganic & medicinal …, 2001 - Elsevier
[ 18 F]-2-(2-Nitroimidazol-1-yl)-N-(3,3,3-trifluoropropyl)-acetamide ([ 18 F]-EF3) has been prepared, in 65% chemical yield and 5% radiochemical yield, by coupling 2,3,5,6-…
Number of citations: 70 www.sciencedirect.com
A Cheguillaume, J Gillart, D Labar, V Grégoire… - Bioorganic & medicinal …, 2005 - Elsevier
Synthetic pathways of two novel sulfurated precursors for [ 18 F]-labelling by oxidative fluorodesulfurization reaction are described. A three-step sequence starting from N-phthalimido-β-…
Number of citations: 15 www.sciencedirect.com
K Leung - 2010 - europepmc.org
Background [Abstract] In a variety of solid tumors, hypoxia was found to lead to tumor progression and the resistance of tumors to chemotherapy and radiotherapy (1-3). Tumor …
Number of citations: 6 europepmc.org
TM Busch, SM Hahn, SM Evans, CJ Koch - Cancer research, 2000 - AACR
Photodynamic therapy (PDT) of tumors can create hypoxia when oxygen is depleted by photochemical consumption or the oxygen supply is compromised by microvascular damage. …
Number of citations: 152 aacrjournals.org
RG Jones - Journal of the American Chemical Society, 1948 - ACS Publications
Aliphatic Ketones and Amines Containing the Trifluoromethyl Group Page 1 Jan., 1948 Aliphatic Ketones and Amines Containing the Trifluoromethyl Group 143 from hexane to give 7.2 …
Number of citations: 26 pubs.acs.org
JB Dickey, EB Towne, MS Bloom… - Industrial & …, 1956 - ACS Publications
PART of a program of preparing superior light-and gas-fast dyes for cellulose acetate, a considerable number of azo and anthraquinone dyes which contain fluorine have been prepared…
Number of citations: 22 pubs.acs.org
MS Raasch - The Journal of Organic Chemistry, 1962 - ACS Publications
Carrying out the reaction on amino acids is a special problem and this article summarizes our results with such compounds. Though the direct action of sulfur tetrafluoride on amino …
Number of citations: 97 pubs.acs.org
G Biggi, F Pietra - Journal of the Chemical Society B: Physical Organic, 1971 - pubs.rsc.org
Chlorine is substituted quantitatively from chloro-2,4-dinitrobenzene by a variety of amines, including ‘α-nucleophiles’ such as methoxylamine or hydrazine, in 3 : 2 dioxan–water. …
Number of citations: 13 pubs.rsc.org
RT McGuire, AA Yadav, M Stradiotto - Angewandte Chemie, 2021 - Wiley Online Library
The Ni‐catalyzed N‐arylation of β‐fluoroalkylamines with broad scope is reported for the first time. Use of the air‐stable pre‐catalyst (PAd2‐DalPhos)Ni(o‐tol)Cl allows for reactions to …
Number of citations: 22 onlinelibrary.wiley.com
AT Bikkulova - Pharmaceutical chemistry journal, 1996 - Springer
Synthesis of the Coordination Corn pounds of Some d-Elements 621 of extraction and the optical density on the molar concentration ratio of metals to di (thiopyryl) methanes led to the …
Number of citations: 3 link.springer.com

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